6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Description
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyridine core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a carboxylic acid (-COOH) group at the 2-position. This structure combines electron-deficient pyridine and electron-rich thiophene moieties, creating unique electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C9H4F3NO2S |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)4-1-6-5(13-3-4)2-7(16-6)8(14)15/h1-3H,(H,14,15) |
InChI Key |
OAXIUJZDRLIWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with trifluoroacetic anhydride, followed by cyclization with a suitable reagent . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic Acid
- Structure: The trifluoromethyl group is at the 5-position instead of the 6-position on the thieno[3,2-b]pyridine core.
- Applications : Both isomers are candidates for organic semiconductors, but differences in charge transport efficiency may arise due to substitution patterns.
Thieno[2,3-b]pyridine Derivatives
- Example: 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 676579-53-6) .
- Structural Differences: The thiophene-pyridine fusion is [2,3-b] instead of [3,2-b], altering the ring connectivity. Additional substituents: amino (-NH₂), difluoromethyl (-CF₂H), and methyl (-CH₃) groups.
- Property Comparison: Hydrogen Bonding: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the target compound.
Pyridine-Based Analogues
- Example : 6-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 131747-42-7) .
- Structural Simplicity : Lacks the fused thiophene ring, resulting in a simpler pyridine core.
- Property Differences: Electronic Properties: Absence of the thiophene moiety reduces π-conjugation, likely decreasing charge carrier mobility in semiconductor applications. Thermal Stability: The fused thieno[3,2-b]pyridine system in the target compound may offer higher thermal stability due to rigid aromatic stacking.
Ester Derivatives
- Example: Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 478080-11-4) .
- Functional Group : The carboxylic acid is esterified (-COOCH₃).
- Implications :
- Lipophilicity : The ester form increases lipophilicity, enhancing cell membrane permeability in drug design.
- Reactivity : Esters act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid form.
Organic Semiconductors
- Charge Transport: Thieno[3,2-b]pyridine derivatives exhibit p-type semiconductor behavior due to their electron-deficient cores. For example, compounds with phenyl or trifluoromethyl end groups (e.g., from Suzuki coupling reactions) show field-effect mobilities (μ) up to 0.1 cm²/V·s, suitable for organic field-effect transistors (OFETs) .
- Thermal Stability: Thieno[3,2-b]pyridine derivatives demonstrate decomposition temperatures >300°C, making them viable for high-temperature device fabrication .
Pharmaceutical Relevance
- Bioactivity: The trifluoromethyl group in the target compound is frequently utilized in drug discovery to improve metabolic stability and binding affinity.
- Patent Activity: Recent patents (e.g., EP 4 374 877 A2) highlight derivatives of 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid in applications ranging from anticancer agents to anti-inflammatory drugs .
Biological Activity
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
- Molecular Formula : C13H6F3NO2S2
- Molecular Weight : 329.32 g/mol
- CAS Number : 478080-13-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group transformations. Various methods have been reported, emphasizing the compound's versatility in synthetic pathways.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-b]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain thieno[3,2-b]pyridine compounds demonstrate activity against various bacterial strains, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.
Antiviral Activity
In vitro studies have demonstrated that some thieno[3,2-b]pyridine derivatives possess antiviral properties. Notably, compounds with trifluoromethyl groups have shown promise in inhibiting viral replication mechanisms, although specific data on this compound remains limited.
Anticancer Properties
Recent investigations into the anticancer potential of thieno[3,2-b]pyridine derivatives suggest that these compounds can induce apoptosis in cancer cells. For example, studies have reported that certain derivatives inhibit key signaling pathways involved in cell proliferation and survival. The compound's ability to interact with DNA and RNA has been highlighted as a potential mechanism for its anticancer effects.
Case Studies
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- DNA Intercalation : The structure allows for potential intercalation into DNA, affecting replication and transcription processes.
- Protein Binding : Binding to specific proteins may alter their function and lead to downstream effects on cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
